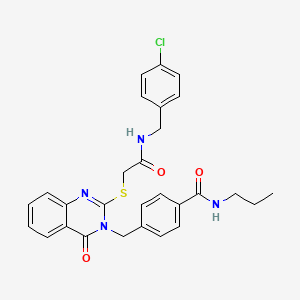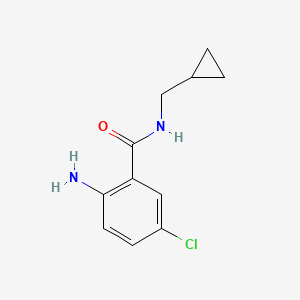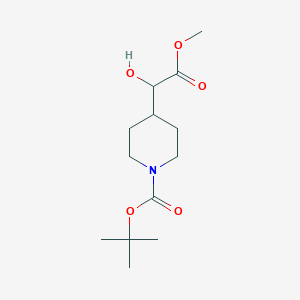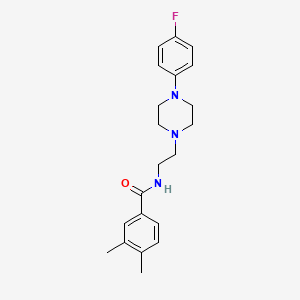![molecular formula C21H20N2O4 B2434464 (Z)-7,8-ジメトキシ-3-(4-メトキシベンジリデン)-2,3-ジヒドロピロロ[1,2-a]キナゾリン-5(1H)-オン CAS No. 881560-95-8](/img/structure/B2434464.png)
(Z)-7,8-ジメトキシ-3-(4-メトキシベンジリデン)-2,3-ジヒドロピロロ[1,2-a]キナゾリン-5(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性:
この化合物は、その抗菌特性について調査されてきました。特に、N-(4-メトキシベンジリデン)イソニコチン酸ヒドラジドを配位子として用いて、Cu(II)とNi(II)の2つの錯体が合成されました。これらの錯体は、グラム陰性大腸菌(E. coli)とグラム陽性枯草菌(B. cereus菌株)を含むヒト病原体に対して、より優れた抗菌活性を示しました 。N原子とO原子の金属との配位は、この活性に寄与している可能性があります。
防食特性:
もう1つの興味深い用途は、この化合物の防食剤としての可能性です。研究では、モル濃度の塩酸中での鋼の腐食に対するその効果が調査されています。 その防食性についてさらに調査することで、工業用途に役立つ可能性があります 。
生物活性:
この化合物の構造は、潜在的な生物活性を示唆しています。例えば、2-({[4-(4-{[(E)-1-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}フェノキシ)フェニル]イミノ}メチル)-6-メトキシフェノールの合成が報告されています。 この化合物は、興味深い生物学的効果を示す可能性があります 。
抗癌研究:
抗癌剤の重要性を考えると、この化合物の癌治療における可能性を探求することは価値があります。この化合物に関する特定の研究は限られていますが、その構造はさらなる調査を促す可能性があります。 副作用を最小限に抑えた新規抗癌剤は常に求められています 。
結晶構造研究:
4-メトキシベンジリデン部分を含む関連化合物の結晶構造が特徴付けられています。 この化合物の結晶学的特性を調査することで、その挙動と相互作用に関する貴重な洞察を得ることができます 。
量子化学的研究:
密度汎関数理論(DFT)などの理論的研究は、電子特性、安定性、反応性に関する情報を明らかにすることができます。 DFT計算をこの化合物に適用することで、その挙動に関する追加情報が明らかになる可能性があります 。
特性
IUPAC Name |
(3Z)-7,8-dimethoxy-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-15-6-4-13(5-7-15)10-14-8-9-23-17-12-19(27-3)18(26-2)11-16(17)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHHZLGXNTRTF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
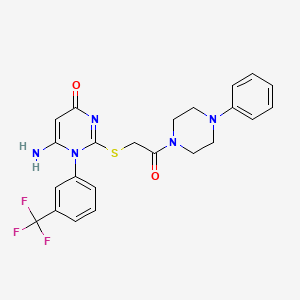
![3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-1-(2-fluorophenyl)-3-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
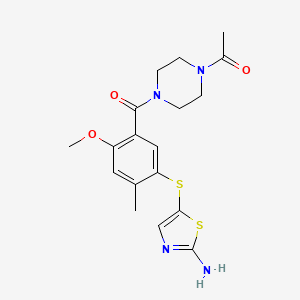


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2434395.png)

